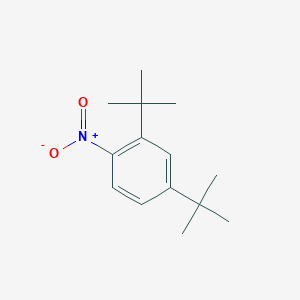

2,4-Ditert-butyl-1-nitrobenzene

Beschreibung

Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.33 g/mol. The tert-butyl groups introduce significant steric hindrance, influencing the compound’s reactivity, solubility, and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring electron-deficient aromatic systems. Its bulky substituents also make it a candidate for studying steric effects in substitution reactions or catalysis.

Eigenschaften

CAS-Nummer |

93720-37-7 |

|---|---|

Molekularformel |

C14H21NO2 |

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

2,4-ditert-butyl-1-nitrobenzene |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3 |

InChI-Schlüssel |

JNNREOROJIQYSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antioxidant Production

One of the primary applications of 2,4-Di-tert-butyl-1-nitrobenzene is as an intermediate in the synthesis of antioxidants used in polymers. It plays a crucial role in producing antioxidants like tris(2,4-di-tert-butylphenyl)phosphite, which are essential for stabilizing materials such as polypropylene and polyethylene against oxidative degradation .

Table 1: Antioxidants Derived from 2,4-Di-tert-butyl-1-nitrobenzene

| Antioxidant Name | Application Area |

|---|---|

| Tris(2,4-di-tert-butylphenyl)phosphite | Polyolefins |

| Antioxidant 168 | Plastics and rubbers |

| UV Stabilizers | Coatings and plastics |

Endocrine Disruption Studies

Recent research has identified 2,4-Di-tert-butyl-1-nitrobenzene as a potential endocrine disruptor. Studies demonstrated that it activates the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR), leading to increased adipogenesis in human mesenchymal stem cells. This effect suggests that the compound may contribute to obesity and metabolic disorders .

Case Study: Adipogenic Effects

- Objective : To assess the impact of 2,4-Di-tert-butyl-1-nitrobenzene on lipid accumulation.

- Methodology : Human mesenchymal stem cells were exposed to varying concentrations of the compound.

- Findings : Significant lipid accumulation was observed at higher concentrations, indicating its role as an obesogen.

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its cytotoxic properties against certain pests make it a candidate for developing environmentally friendly agricultural chemicals .

Polymer Stabilization

In addition to its role in antioxidant production, 2,4-Di-tert-butyl-1-nitrobenzene is utilized as a UV stabilizer in plastics. This application helps protect materials from degradation caused by ultraviolet light exposure, thereby extending their lifespan and maintaining their mechanical properties .

Chemical Intermediates

The compound serves as a precursor for synthesizing various chemical intermediates used in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules that are essential in drug development and agricultural formulations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2,4-Ditert-butyl-1-nitrobenzene with structurally analogous nitroaromatic compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Differences

1-Butyl-2,4-dinitrobenzene (CAS 37849-85-7)

- A straight-chain butyl group (-C₄H₉) at position 1.

- Two nitro groups (-NO₂) at positions 2 and 4. Comparison:

- Steric Effects : The tert-butyl groups in this compound are bulkier than the linear butyl group in 1-Butyl-2,4-dinitrobenzene, leading to reduced solubility in polar solvents and slower reaction kinetics in sterically demanding processes.

- Electronic Effects : The two nitro groups in 1-Butyl-2,4-dinitrobenzene create a stronger electron-withdrawing effect, making the aromatic ring more electrophilic compared to the single nitro group in this compound.

2,4-Dinitrotoluene (DNT)

- Molecular Formula : C₇H₆N₂O₄.

- Key Features :

- Methyl group (-CH₃) at position 1.

- Two nitro groups at positions 2 and 4.

- Comparison :

- Solubility: DNT’s smaller substituents (methyl vs. tert-butyl) result in higher solubility in organic solvents like acetone or ethanol.

- Stability : The tert-butyl groups in this compound enhance thermal stability due to their electron-donating inductive effect, whereas DNT is more prone to decomposition under heat.

Physicochemical Properties

Research Findings and Implications

- Synthetic Utility : this compound’s steric profile is leveraged in Suzuki-Miyaura couplings, where bulky substituents prevent undesired side reactions.

- Environmental Behavior : Its low solubility and high hydrophobicity suggest persistence in lipid-rich environments, contrasting with the moderate solubility of 1-Butyl-2,4-dinitrobenzene, which may enhance biodegradability .

Vorbereitungsmethoden

Nitration Conditions and Optimization

The patented method for 2,4-dichloronitrobenzene synthesis employs a nitration mixture (HNO₃ and H₂SO₄) under tightly controlled conditions:

-

Temperature : 20–33°C

-

Molar Ratios :

-

Substrate : HNO₃ = 1 : 1.02–1.12

-

Substrate : H₂SO₄ = 1 : 1.00–1.14

-

-

Reaction Time : 2–6 hours

For 2,4-di-tert-butylbenzene, the electron-donating tert-butyl groups activate the ring, necessitating milder conditions to prevent over-nitration. Steric effects may direct the nitro group to the less hindered position 1, though competing para/meta orientations require empirical validation.

Table 1: Comparative Nitration Parameters for Analogous Compounds

| Compound | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2,4-Dichloronitrobenzene | HNO₃/H₂SO₄ | 20–33 | 2–6 | 97.5–98.5 | 99.8–99.9 |

| 1,4-Di-t-butyl-2,5-dimethoxybenzene | – | – | 4–7 | 35–40 | – |

Integrated Synthesis Pathway

Combining alkylation and nitration steps, a plausible route for 2,4-Ditert-butyl-1-nitrobenzene involves:

Step 1: Alkylation of Benzene

Step 2: Nitration of 2,4-Di-tert-butylbenzene

-

Nitrating Mixture : 98% HNO₃ and concentrated H₂SO₄ (1:1 v/v)

-

Conditions :

-

Workup :

Challenges and Mitigation Strategies

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,4-Ditert-butyl-1-nitrobenzene in laboratory settings?

Synthesis typically involves nitration of 1,3-ditert-butylbenzene using mixed acid (HNO₃/H₂SO₄). Key considerations include:

- Optimal reaction conditions : Temperature control (0–5°C) to minimize side reactions like over-nitration or oxidation of tert-butyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Common impurities include unreacted starting material and positional isomers (e.g., 3-nitro derivatives).

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect trace impurities .

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic proton splitting (δ 8.2–8.4 ppm for nitro-substituted protons) and tert-butyl group signals (δ 1.3–1.4 ppm) .

- Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion [M-H]⁻ at m/z 263.1 .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., nitration) .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid combustion due to potential nitro compound decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) may arise from:

- Steric effects : Bulky tert-butyl groups distort aromatic ring geometry, altering electronic environments .

- Isomerization : Thermal or photochemical interconversion of nitro group positions. Validate with temperature-controlled NMR or X-ray crystallography .

- Validation strategy : Cross-reference data with computational models (DFT for NMR chemical shifts) and synthetic controls (e.g., isotopically labeled analogs) .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs reactivity to the para position .

- Molecular dynamics (MD) : Simulate steric hindrance effects of tert-butyl groups on reaction trajectories in solvated environments .

Q. How does the stability of this compound vary under photolytic vs. thermal conditions?

- Photolysis : UV exposure (λ > 300 nm) induces nitro-to-nitrito rearrangement, forming reactive intermediates (e.g., nitroso derivatives). Monitor via time-resolved IR spectroscopy .

- Thermal degradation : Above 150°C, tert-butyl groups undergo cleavage, releasing isobutylene. Use TGA-DSC to profile decomposition kinetics .

Q. What strategies optimize the compound’s solubility for use in heterogeneous reaction systems?

- Co-solvent systems : Blend toluene (non-polar) with polar aprotic solvents (DMF) to balance tert-butyl hydrophobicity and nitro group polarity .

- Surfactant-assisted dispersion : Sodium dodecyl sulfate (SDS) micelles enhance aqueous solubility for catalytic applications .

Methodological Guidance for Data Interpretation

Q. How to design experiments validating the environmental persistence of this compound?

- Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .

- Soil microcosm assays : Measure half-life in loam soil under aerobic/anaerobic conditions, accounting for microbial degradation pathways .

Q. What statistical methods address batch-to-batch variability in synthesis yields?

- Design of Experiments (DoE) : Use factorial designs to test variables (acid concentration, reaction time) and identify robust conditions .

- Multivariate analysis (PCA) : Correlate impurity profiles with yield data to pinpoint critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.